molecular formula C7H7N3 B114738 6-(Aminomethyl)picolinonitrile CAS No. 153396-50-0

6-(Aminomethyl)picolinonitrile

Cat. No.: B114738
CAS No.: 153396-50-0
M. Wt: 133.15 g/mol
InChI Key: AICNXKADGVNNQK-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinonitrile is a chemical compound belonging to the class of picolinonitriles. It is characterized by the presence of an aminomethyl group attached to the sixth position of the picolinonitrile ring. This compound is known for its versatility and has found applications in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

6-(Aminomethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound is used in the production of advanced materials and as a precursor for other chemical compounds.

Safety and Hazards

The safety data sheet for 6-(Aminomethyl)picolinonitrile indicates that it is classified as a skin irritant (Category 2, H315) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinonitrile can be achieved through several methods. One common approach involves the oxidative ammonolysis of 2-picoline. This process is carried out in a flow-type reactor using vanadium pentoxide and titanium dioxide as catalysts. The reaction conditions typically involve a temperature range of 330-370°C and a contact time of 1-2 seconds. The yield of the product can reach up to 75% under optimal conditions .

Another method involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines. This approach is carried out under mild reaction conditions in a stepwise and one-pot fashion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The oxidative ammonolysis route is particularly favored due to its high yield and efficiency. The use of flow-type reactors and catalysts such as vanadium pentoxide and titanium dioxide ensures consistent production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of the nitrile group.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted picolinonitrile derivatives.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it can induce the up-regulation of auxin genes and promote ethylene release, which can cause plant death in herbicidal applications .

Comparison with Similar Compounds

6-(Aminomethyl)picolinonitrile can be compared with other picolinonitrile derivatives such as:

    3-Hydroxy-4-substituted picolinonitriles: These compounds have different substitution patterns and exhibit unique chemical properties.

    2-Picolinic acid derivatives: These compounds have different functional groups attached to the picolinonitrile ring and are used in various applications.

The uniqueness of this compound lies in its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to other picolinonitrile derivatives.

Properties

IUPAC Name

6-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNXKADGVNNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (0.280 g, 4.32 mmol) was added to a solution of 6-bromomethyl-pyridine-2-carbonitrile (0.610 g, 2.88 mmol) in DMF (12 ml) and the resulting pale yellow solution was stirred at rt for 16 h. Standard basic workup gave the crude product as a tan solid in quantitative yield (0.501 g). The crude solid was dissolved in MeOH (15 ml), treated with 10% Pd/C (0.050 g) and placed under 40 psi H2 on a Parr shaker for 30 minutes (Note: it is imperative that this reduction is stopped at 30 minutes or reduction of the nitrile also occurs). The mixture was filtered through Celite®, the cake was washed with MeOH and the combined filtrate was concentrated under reduced pressure to give a yellow oil. Purification by column chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 83:15:2, v/v/v) afforded 6-aminomethyl-pyridine-2-carbonitrile (0.178 g, 46%) as a white crystalline solid. 1H NMR (CDCl3) δ 1.96 (br s, 2H), 4.02 (s, 2H), 7.53 (d, 1H, J=9.0 Hz), 7.59 (d, 1H, J=9.0 Hz), 7.80 (t, 1H, J=9.0 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)picolinonitrile
Reactant of Route 2
6-(Aminomethyl)picolinonitrile
Reactant of Route 3
6-(Aminomethyl)picolinonitrile
Reactant of Route 4
6-(Aminomethyl)picolinonitrile
Reactant of Route 5
6-(Aminomethyl)picolinonitrile
Reactant of Route 6
6-(Aminomethyl)picolinonitrile

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